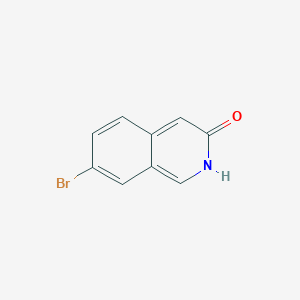

7-Bromoisoquinolin-3-ol

Descripción

Historical Context of Isoquinoline (B145761) Derivatives in Chemical Research

The journey of isoquinoline chemistry began in the 19th century. Isoquinoline was first isolated from coal tar in 1885. evitachem.com However, interest in its derivatives predates this, sparked by the isolation of the first bioactive isoquinoline alkaloid, morphine, from the opium poppy in the early 1800s. lookchem.com This discovery, along with the later identification of other alkaloids like papaverine, revealed that the isoquinoline core is a fundamental structural component of many potent, naturally occurring compounds. evitachem.com These early findings established isoquinoline derivatives as a significant class of N-based heterocyclic compounds and have fueled over two centuries of research into their isolation, identification, and potential applications. lookchem.com

Academic Relevance of the Isoquinoline Scaffold in Contemporary Organic and Medicinal Chemistry

In modern science, the isoquinoline skeleton is recognized as a "privileged scaffold". ambeed.comchemenu.com This term signifies that the molecular framework is a versatile and recurring motif found in a multitude of compounds with significant biological activity. williams.edu The structural diversity and therapeutic importance of isoquinoline-based molecules have made them a major focus in both synthetic organic chemistry and medicinal chemistry. ambeed.comwilliams.edu

Researchers have identified a wide array of pharmacological properties associated with isoquinoline derivatives, including anticancer, antiviral, antimalarial, antibacterial, and antifungal activities. lookchem.comchemenu.comforecastchemicals.com Consequently, there is a profound and ongoing interest in developing novel and efficient synthetic strategies to construct and functionalize the isoquinoline core. ambeed.com These efforts aim to generate new bioactive compounds that could serve as lead structures in the drug discovery process. lookchem.com The applications of isoquinolines are not limited to pharmaceuticals; they are also used in the manufacturing of dyes, paints, insecticides, and as corrosion inhibitors. evitachem.com

Specific Research Focus on Halogenated Hydroxyisoquinolines: The Case of 7-Bromoisoquinolin-3-ol

Within the vast family of isoquinoline derivatives, halogenated hydroxyisoquinolines represent a specific and important subclass. Halogenation is a common strategy in medicinal chemistry used to enhance the pharmacological properties of a molecule, such as its bonding affinity, lipophilicity, and metabolic stability. google.com The introduction of a halogen atom, like bromine, to a hydroxyisoquinoline core can significantly alter its biological profile. Research has explored various methods to create these compounds, including the use of fungal flavin-dependent halogenases to achieve selective chlorination at the position ortho to the hydroxyl group in hydroxyisoquinolines.

This compound is a synthetically produced halogenated hydroxyisoquinoline. While some isoquinoline derivatives are investigated for their direct biological effects, the primary significance of this compound in current research lies in its role as a valuable chemical intermediate or building block. It is used in organic synthesis to construct more complex molecules with specific functionalities.

A prominent example of its application is found in the development of novel kinase inhibitors for the treatment of proliferative diseases, such as cancer. Kinases are a class of enzymes that are often deregulated in cancer cells, and inhibiting their activity is a key therapeutic strategy. In this context, this compound serves as a precursor in the multi-step synthesis of potent inhibitors of kinases like ALK, c-MET, KDR, and Flt3, which are implicated in the progression of various tumors. Specifically, the compound is used to create a triflate intermediate, which is then further elaborated through transition metal-catalyzed reactions to build the final, complex inhibitor molecule. This application underscores the importance of this compound as a key piece in the assembly of sophisticated, high-value pharmaceutical agents.

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| IUPAC Name | 7-bromo-3-isoquinolinol |

| CAS Number | 662139-46-0 |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.06 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

Data sourced from references

Table 2: Research Application of this compound

| Application Area | Role of Compound | Target Molecules | Therapeutic Field |

|---|---|---|---|

| Medicinal Chemistry | Synthetic Intermediate | 2-aminopyridine derivatives | Oncology |

| Organic Synthesis | Building Block | Potent Kinase Inhibitors (e.g., ALK, c-MET, KDR, Flt3) | Proliferative Diseases |

Data sourced from reference

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-bromo-2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRWUDMFAZPPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CNC(=O)C=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624091 | |

| Record name | 7-Bromoisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662139-46-0 | |

| Record name | 7-Bromoisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Bromoisoquinolin 3 Ol and Analogues

Established Synthetic Pathways to Isoquinolin-3-ols and Their Brominated Derivatives

The formation of the isoquinolin-3-ol skeleton is the initial critical step in the synthesis of 7-Bromoisoquinolin-3-ol. Over the years, a variety of synthetic methods have been established, ranging from classical cyclization reactions to more contemporary catalyst-mediated approaches.

Traditional methods for the synthesis of the isoquinoline (B145761) ring system often rely on the construction of the heterocyclic ring from acyclic precursors through cyclization reactions, known as annulation. One of the most well-known classical methods for synthesizing isoquinolines is the Pomeranz-Fritsch reaction. While this reaction typically produces isoquinoline itself, modifications of the starting materials can be used to generate substituted derivatives. However, a significant drawback of this method when applied to the synthesis of 7-bromoisoquinoline (B118868) is the formation of the 5-bromo isomer as a major byproduct, with separation of the two being a difficult task. google.com

Another classical approach involves the reaction of phenacetyl chlorides with alkyl or aryl thiocyanates in the presence of a Friedel-Crafts catalyst to yield 1-substituted-isoquinolin-3-ols. rsc.org This method provides a direct route to the isoquinolin-3-ol core with substitution at the 1-position.

These classical strategies, while foundational, often suffer from limitations such as harsh reaction conditions, low yields, and lack of regioselectivity, which has prompted the development of more modern and efficient methods.

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoquinolin-3-ols. These modern approaches often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to their classical counterparts. A variety of transition metals, including palladium, rhodium, ruthenium, cobalt, and copper, have been employed in the synthesis of isoquinolines and their derivatives. mdpi.comresearchgate.net

One prominent strategy is the transition-metal-catalyzed C-H activation and annulation. mdpi.com This method involves the direct functionalization of a C-H bond on a benzene (B151609) ring, followed by cyclization with a suitable coupling partner. For instance, rhodium(III)-catalyzed C-H activation of an oxime, followed by cyclization with an internal alkyne, can rapidly assemble multisubstituted isoquinolines. organic-chemistry.org Similarly, palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters has been shown to produce 3,4-substituted hydroisoquinolones with excellent regioselectivity. mdpi.com

Copper-catalyzed reactions have also emerged as a powerful tool. For example, a copper-catalyzed cascade reaction of 2-haloaryloxime acetates with β-dicarbonyl compounds provides a general and highly selective route to a wide range of functionalized isoquinoline derivatives. organic-chemistry.org

| Catalyst System | Reactants | Product Type | Reference |

| Rhodium(III) | Oxime, Internal Alkyne | Multisubstituted Isoquinoline | organic-chemistry.org |

| Palladium(II) | N-methoxy benzamide, 2,3-allenoic acid ester | 3,4-substituted hydroisoquinolone | mdpi.com |

| Copper(I) | 2-haloaryloxime acetate (B1210297), β-dicarbonyl compound | Functionalized Isoquinoline | organic-chemistry.org |

| Ruthenium(II) | Primary benzylamine, Sulfoxonium ylide | Isoquinoline | organic-chemistry.org |

These modern catalyst-mediated approaches represent a significant step forward in the synthesis of the isoquinolin-3-ol scaffold, providing efficient and versatile routes to a wide array of derivatives.

Regioselective Bromination Techniques for Isoquinolin-3-ol Scaffolds

Once the isoquinolin-3-ol core is synthesized, the next critical step is the introduction of a bromine atom at the C7 position. The directing effects of the existing functional groups on the isoquinoline ring play a crucial role in determining the regioselectivity of the bromination reaction.

Direct bromination of the isoquinoline ring system can be a complex process, often leading to a mixture of products. The position of bromination is highly sensitive to the reaction conditions, including the choice of brominating agent and the solvent. researchgate.netresearchgate.net For the parent isoquinoline, electrophilic bromination typically occurs at the C5 position. researchgate.netresearchgate.net

The presence of a hydroxyl group at the C3 position in isoquinolin-3-ol is expected to influence the regioselectivity of direct bromination. Hydroxyl groups are activating and ortho-, para-directing. Therefore, direct bromination of isoquinolin-3-ol would likely lead to substitution at positions ortho or para to the hydroxyl group, which are the C4 and C1 positions, and potentially the C5 or C7 positions on the benzo-fused ring. Achieving selective bromination at the C7 position through direct electrophilic attack is challenging and often results in a mixture of isomers, necessitating difficult purification steps.

Studies on the direct bromination of substituted isoquinolines have shown that the regioselectivity can be controlled to some extent by the choice of reagents and conditions. For example, N-bromosuccinimide (NBS) is a commonly used reagent for regioselective bromination of aromatic compounds. nih.gov

Given the challenges associated with direct C7 bromination, indirect methods are often employed. These strategies involve the introduction of a functional group at the C7 position that can later be converted into a bromine atom. A common and effective approach is to start with a 7-aminoisoquinoline derivative. The amino group can then be transformed into a diazonium salt, which can subsequently be converted to a bromine atom via a Sandmeyer-type reaction.

A patented method for the preparation of 7-bromoisoquinoline utilizes a novel diazotization-bromination process. google.com This method is carried out in a non-aqueous solvent, which offers advantages such as milder reaction conditions and simpler workup procedures compared to the classical Sandmeyer reaction which is typically performed in strong aqueous acid. google.com

The general steps for this indirect strategy are as follows:

Synthesis of 7-Nitroisoquinolin-3-ol: Nitration of isoquinolin-3-ol would likely yield a mixture of nitro isomers, from which the 7-nitro derivative would need to be isolated.

Reduction of the Nitro Group: The 7-nitroisoquinolin-3-ol is then reduced to 7-aminoisoquinolin-3-ol (B580402).

Diazotization and Bromination: The 7-aminoisoquinolin-3-ol is treated with a diazotizing agent (e.g., sodium nitrite (B80452) in the presence of an acid) to form the corresponding diazonium salt. This is followed by treatment with a bromide source, such as copper(I) bromide, to install the bromine atom at the C7 position.

This indirect approach provides a much more regioselective route to this compound compared to direct bromination.

Advanced Synthetic Protocols for Structurally Related Bromoisoquinolines

Recent advancements in organic synthesis have led to the development of novel and efficient protocols for the synthesis of structurally related bromoisoquinolines. These methods often feature high levels of efficiency, selectivity, and functional group compatibility.

One such advanced strategy involves a dearomatization approach. For example, a Boc2O-mediated dearomatization of isoquinoline allows for direct C4-halogenation. researchgate.net While this particular method targets the C4 position, the principle of dearomatization followed by functionalization represents a modern and powerful strategy for accessing substituted isoquinolines that may be adaptable for C7 functionalization.

Multi-component reactions, where three or more reactants combine in a single operation to form a complex product, also represent an advanced protocol. A three-component reaction involving an aryl ketone, hydroxylamine, and an internal alkyne, catalyzed by rhodium(III), allows for the rapid assembly of multisubstituted isoquinolines. organic-chemistry.org Incorporating a bromine-substituted aryl ketone into such a reaction could provide a direct route to brominated isoquinoline derivatives.

| Advanced Protocol | Description | Potential Application for this compound |

| Dearomatization-Functionalization | Temporary disruption of the aromatic system to allow for selective functionalization. | Adaptation of the strategy to target the C7 position for bromination. |

| Multi-component Reactions | Combination of three or more starting materials in a single step to build molecular complexity. | Use of a bromine-substituted starting material to directly construct the 7-bromoisoquinoline scaffold. |

| Remote C-H Halogenation | Use of a directing group to achieve halogenation at a specific, remote C-H bond. | Development of a suitable directing group to selectively functionalize the C7 position of the isoquinolin-3-ol core. |

These advanced protocols highlight the ongoing innovation in the field of heterocyclic synthesis and offer promising future avenues for the efficient and selective synthesis of this compound and its analogues.

Rh(III)-Catalyzed Coupling/Cyclization Cascade Reactions

A direct and efficient approach to synthesizing isoquinolin-3-ols involves a rhodium(III)-catalyzed cascade reaction. nih.govresearchgate.net This method utilizes the reaction between arylimidates and diazo compounds, proceeding through an intermolecular carbon-carbon bond formation followed by an intramolecular carbon-nitrogen bond formation. nih.govresearchgate.net A key advantage of this oxidant-free reaction is its ability to directly yield the desired isoquinoline and isoquinolin-3-ol products. nih.govresearchgate.net

The mechanism is a two-step process. The initial Rh(III)-catalyzed coupling and cyclization occur very rapidly. nih.govresearchgate.net This is followed by a slower dehydration step to yield the final product. nih.govresearchgate.net The reaction is initiated by the C-H activation of the arylimidate. researchgate.net The catalyst system, such as Cp*Rh(CH3CN)32, has been found to be effective for this transformation. researchgate.net This cascade process demonstrates high efficiency by forming multiple bonds in a single operation.

Research has shown that various functional groups on the starting benzimidate are well-tolerated, particularly at the para position. researchgate.net However, substrates with ortho-substituents tend to show lower or no reactivity. researchgate.net

Table 1: Overview of Rh(III)-Catalyzed Synthesis of Isoquinolin-3-ols

| Feature | Description | Source |

|---|---|---|

| Reaction Type | Coupling/Cyclization Cascade | nih.gov |

| Reactants | Arylimidates and Diazo Compounds | nih.gov |

| Catalyst | Rh(III) complexes, e.g., Cp*Rh(CH3CN)32 | researchgate.net |

| Key Steps | Intermolecular C-C bond formation, Intramolecular C-N bond formation | nih.gov |

| Advantage | Direct, oxidant-free approach | nih.govresearchgate.net |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond rhodium, other transition metals, particularly palladium, are instrumental in synthesizing the isoquinoline core through various cross-coupling reactions. researchgate.net These reactions are fundamental in forming the carbon-carbon bonds necessary to construct the bicyclic system of isoquinoline from simpler precursors. The general mechanism for these catalytic cycles involves three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organic halide or triflate. researchgate.net For the synthesis of a this compound precursor, a suitably substituted bromobenzene (B47551) derivative could be coupled with a boronic acid to build the required carbon framework before cyclization. The choice of catalyst, such as a palladium complex with specific phosphine (B1218219) ligands, and base is crucial for the reaction's success. acs.org

Mizoroki-Heck Reaction : This reaction forms a C-C bond by coupling an aryl halide with an olefin. umb.edu It could be employed to introduce a vinyl group to a substituted benzene ring, which can then be a part of a subsequent cyclization to form the isoquinoline ring system. umb.edu

Sonogashira Coupling : This reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. umb.edu This method is useful for creating precursors with alkyne functionalities that can undergo cyclization to form the heterocyclic ring. umb.edu

These cross-coupling methodologies offer versatility in introducing a wide range of substituents onto the aromatic ring, allowing for the synthesis of diverse analogues of this compound. researchgate.net

Table 2: Common Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Nucleophile | Electrophile | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound | Organic Halide/Triflate | Palladium |

| Mizoroki-Heck | Olefin | Organic Halide | Palladium |

| Sonogashira | Terminal Alkyne | Organic Halide/Triflate | Palladium/Copper |

Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach is advantageous for its atom economy, reduction of waste, and simplification of synthetic procedures by avoiding the isolation of intermediates. rsc.orgethz.ch

Cascade processes, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction occurs as a consequence of the functionality generated in the previous step. nih.govnih.gov The Rh(III)-catalyzed synthesis described in section 2.3.1 is a prime example of a cascade reaction. nih.govnih.gov Such processes are highly valued in organic synthesis for their ability to rapidly build molecular complexity from simple starting materials in one pot. nih.gov For instance, a cascade sequence for isoquinoline synthesis might involve an initial coupling reaction followed by an in-situ cyclization and aromatization. rsc.orgbeilstein-journals.org

The development of MCRs and cascade reactions for constructing heterocyclic systems like isoquinolines is a major focus in medicinal and synthetic chemistry, as it accelerates the generation of compound libraries for drug discovery. nih.gov

Synthetic Route Optimization and Scalability Considerations for Research Applications

The transition from a laboratory-scale synthesis to producing larger quantities of a compound like this compound for extensive research requires careful route optimization and scalability assessment. otavachemicals.com This process, often called route scouting, involves evaluating multiple synthetic pathways to identify the most efficient, cost-effective, safe, and scalable method. adesisinc.com

Key considerations for optimization and scalability include:

Cost and Availability of Starting Materials : The chosen route should utilize readily available and inexpensive starting materials to be economically viable.

Reaction Conditions : Optimization aims to find the mildest possible conditions (temperature, pressure) and minimize the use of expensive or hazardous reagents and catalysts. otavachemicals.com This includes reducing reaction times and improving energy efficiency.

Yield and Purity : The process must consistently provide a high yield of the final product with high purity, minimizing the need for complex and costly purification steps. otavachemicals.com Quality control using techniques like NMR and LC/MS is essential. otavachemicals.com

Process Safety : Potential hazards associated with reagents, intermediates, and reaction conditions must be identified and mitigated for safe scale-up.

Environmental Impact ("Green Chemistry") : Modern route optimization seeks to reduce waste, use less toxic solvents, and improve atom economy, aligning with the principles of green chemistry. ethz.ch

For a research compound, scalability might mean producing gram to kilogram quantities. otavachemicals.com A robust and optimized synthetic route ensures that the compound can be reliably produced in the necessary amounts to support ongoing research and development activities.

Reactivity and Transformational Chemistry of 7 Bromoisoquinolin 3 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Isoquinoline (B145761) Core

The isoquinoline nucleus of 7-bromoisoquinolin-3-ol is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being influenced by the existing substituents. The hydroxyl group at C3 is a strong activating group and would typically direct electrophiles to the C4 position. Conversely, the bromine at C7 deactivates the benzene (B151609) ring of the isoquinoline system towards electrophilic substitution.

Reactivity at the Bromine Position (C7)

The bromine atom at the C7 position is a key handle for introducing molecular diversity. While direct nucleophilic aromatic substitution (SNAr) of the bromide is challenging due to the electron-rich nature of the isoquinoline ring, particularly with the electron-donating hydroxyl group, such reactions can be achieved under forcing conditions or with highly reactive nucleophiles. The success of SNAr reactions is generally favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group, which is not the case in this molecule. Therefore, palladium-catalyzed cross-coupling reactions are the more common and efficient methods for the functionalization of the C7 position.

Reactivity at the Hydroxyl Position (C3)

The hydroxyl group at the C3 position behaves as a typical phenolic hydroxyl group. It is nucleophilic and can readily participate in reactions with various electrophiles. This reactivity allows for the introduction of a wide array of functional groups through O-alkylation and O-acylation, thereby modifying the solubility, steric, and electronic properties of the molecule.

Cross-Coupling Reactions Involving the Bromine Moiety

The carbon-bromine bond at the C7 position of this compound is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of substituted isoquinoline derivatives.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that pairs an organoboron compound with an organic halide. The bromine atom at C7 of this compound serves as an excellent electrophilic partner in this reaction, enabling the formation of a new carbon-carbon bond. This reaction is instrumental in the synthesis of biaryl compounds and other conjugated systems.

A typical Suzuki-Miyaura coupling reaction involving a bromoisoquinoline derivative is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 7-Arylisoquinolin-3-ol |

This is a representative example; specific conditions may vary based on the nature of the arylboronic acid.

Stille Coupling and Other Organometallic Transformations

The Stille coupling offers another powerful method for carbon-carbon bond formation, utilizing an organotin reagent in the presence of a palladium catalyst. Similar to the Suzuki-Miyaura coupling, the bromine at C7 can be effectively coupled with various organostannanes to introduce alkyl, alkenyl, aryl, or alkynyl groups.

Other important organometallic transformations at the C7 position include the Sonogashira coupling for the introduction of alkyne moieties and the Heck coupling for the formation of carbon-carbon bonds with alkenes. These reactions significantly expand the synthetic possibilities for creating diverse libraries of isoquinoline-based compounds.

Functional Group Interconversions on the Hydroxyl Group

The hydroxyl group at the C3 position is amenable to a variety of functional group interconversions, most notably O-alkylation and O-acylation.

O-Alkylation: The synthesis of ethers from this compound can be achieved through reactions such as the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

O-Acylation: Esters of this compound can be prepared by reacting the hydroxyl group with acylating agents like acid chlorides or acid anhydrides, often in the presence of a base to neutralize the acidic byproduct.

These transformations of the hydroxyl group are crucial for modifying the molecule's properties and for introducing functionalities that can participate in subsequent chemical reactions.

Derivatization Strategies for Structural Modification and Diversification

The strategic placement of the bromo and hydroxyl groups on the isoquinoline scaffold allows for a variety of derivatization strategies, enabling the synthesis of a wide array of novel compounds. These modifications can be broadly categorized into amination reactions, alkylation and acylation processes, and cyclization reactions to form fused heterocyclic systems. Such transformations are crucial for exploring the structure-activity relationships of isoquinoline-based compounds in various scientific fields.

The bromine atom at the 7-position of this compound is amenable to palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C-7 position. wikipedia.orglibretexts.org While specific studies on this compound are not extensively detailed in publicly available literature, the reactivity can be inferred from related bromoisoquinoline derivatives.

The general scheme for the Buchwald-Hartwig amination involves the reaction of the aryl bromide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand and reaction conditions is critical for achieving high yields and can be tailored to the specific amine being coupled. For instance, the use of bidentate phosphine ligands like BINAP and DPPF has been shown to be effective for the coupling of primary amines with aryl halides. wikipedia.org

Table 1: Representative Buchwald-Hartwig Amination Reaction Parameters

| Parameter | Description |

| Aryl Halide | This compound |

| Amine | Primary or secondary alkyl/aryl amines |

| Catalyst | Palladium sources such as Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Monodentate or bidentate phosphine ligands (e.g., P(t-Bu)₃, BINAP, XPhos) |

| Base | Strong, non-nucleophilic bases like NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Anhydrous, aprotic solvents such as toluene, dioxane, or THF |

This table represents a generalized set of conditions based on known Buchwald-Hartwig amination reactions of related aryl bromides.

The hydroxyl group at the 3-position of this compound introduces the potential for O-alkylation and O-acylation reactions. These transformations allow for the introduction of a variety of substituents, which can significantly alter the molecule's physical and biological properties.

Alkylation: O-alkylation can be achieved by treating this compound with an alkyl halide in the presence of a base. The basic conditions deprotonate the hydroxyl group, forming a more nucleophilic alkoxide that then reacts with the alkyl halide to form an ether. The choice of base and solvent is crucial to ensure efficient reaction and minimize potential side reactions.

Acylation: Similarly, O-acylation can be accomplished by reacting the hydroxyl group with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction results in the formation of an ester linkage.

Table 2: General Conditions for Alkylation and Acylation of this compound

| Reaction | Reagents | Base | Product |

| O-Alkylation | Alkyl halide (e.g., CH₃I, C₂H₅Br) | NaH, K₂CO₃ | 7-Bromo-3-alkoxyisoquinoline |

| O-Acylation | Acyl chloride or anhydride (e.g., CH₃COCl, (CH₃CO)₂O) | Pyridine, Et₃N | 7-Bromoisoquinolin-3-yl acetate (B1210297) (or other ester) |

This table outlines plausible reaction conditions based on standard organic transformations of phenolic compounds.

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an aryl bromide, makes it a valuable precursor for the synthesis of fused heterocyclic systems. Intramolecular cyclization reactions can lead to the formation of novel polycyclic structures with potential applications in materials science and medicinal chemistry.

One potential strategy involves an intramolecular Ullmann condensation. Following the introduction of a suitable tethered functional group, typically via alkylation of the hydroxyl group with a reagent containing a terminal amine or another nucleophile, a copper- or palladium-catalyzed intramolecular cyclization could be employed to form a new ring fused to the isoquinoline core.

Another approach could involve a multi-step sequence where the bromine atom is first functionalized via a cross-coupling reaction to introduce a side chain capable of undergoing a subsequent cyclization with the hydroxyl group. For instance, a Sonogashira coupling to introduce an alkyne, followed by an intramolecular hydroalkoxylation, could lead to the formation of a furan-fused isoquinoline.

The synthesis of fused heterocyclic compounds is a broad and active area of research, and while specific examples starting from this compound are not documented, the structural motifs present in the molecule suggest its potential as a building block for such complex architectures.

Table 3: Potential Fused Heterocyclic Systems from this compound Derivatives

| Starting Material Derivative | Cyclization Strategy | Fused Heterocycle |

| 7-Bromo-3-(2-aminoethoxy)isoquinoline | Intramolecular Buchwald-Hartwig Amination | Oxazepine-fused isoquinoline |

| 7-Bromo-3-(prop-2-yn-1-yloxy)isoquinoline | Intramolecular Heck Reaction | Pyrano-fused isoquinoline |

| 7-(2-hydroxyphenyl)isoquinolin-3-ol | Intramolecular Dehydrative Cyclization | Benzofuran-fused isoquinoline |

This table illustrates hypothetical cyclization pathways to showcase the potential of this compound in the synthesis of fused heterocycles.

Biological Activity and Medicinal Chemistry Research

Isoquinoline (B145761) Scaffolds as Privileged Structures in Drug Discovery

The isoquinoline scaffold is a fundamental building block in the development of new pharmaceuticals. rsc.org Its derivatives have been extensively explored and have shown potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents, among other therapeutic applications. semanticscholar.orgnih.gov The rigid, bicyclic nature of the isoquinoline ring provides a defined orientation for substituents, allowing for precise interactions with biological macromolecules. rsc.org This structural characteristic is central to its role in drug design. rsc.orgnih.gov

The versatility of the isoquinoline nucleus allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties to achieve desired therapeutic effects. Numerous isoquinoline-based drugs are currently in clinical use or undergoing clinical trials for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. nih.gov The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, found in the lamellarin family of alkaloids, is a notable example, with derivatives exhibiting potent cytotoxic and multidrug resistance reversal activities. nih.govrsc.org This highlights the immense potential held within the broader class of isoquinoline-containing compounds for drug discovery. nih.govrsc.org

Pharmacological Profiles of 7-Bromoisoquinolin-3-ol Derivatives

While research specifically on this compound is not extensively documented in publicly available literature, the pharmacological profiles of its derivatives can be inferred from studies on related brominated isoquinoline and quinoline (B57606) structures. The presence of the bromine atom and the hydroxyl/amino group are key determinants of their biological activity. cymitquimica.com

Antimicrobial Research and Antibiotic Potency

Derivatives of isoquinoline and the closely related quinoline scaffold have demonstrated significant antimicrobial properties. cymitquimica.comresearchgate.netmdpi.com The introduction of a bromine atom can enhance the lipophilicity of these compounds, potentially improving their ability to penetrate microbial cell membranes. cymitquimica.com

Research on various substituted quinoline and isoquinoline derivatives has revealed their potential as antibacterial and antifungal agents. mdpi.comresearchgate.netnih.gov For instance, certain 7-substituted quinolin-8-ol derivatives have shown antibacterial activity comparable to the standard antibiotic nitroxoline. researchgate.netconsensus.app Specifically, some hybrids exhibited excellent antibacterial capacity against Staphylococcus aureus and good activity against Bacillus subtilis, Escherichia coli, and Xanthomonas fragariae. researchgate.net Furthermore, studies on 7-bromoquinoline-5,8-dione derivatives have confirmed their antibiotic potency, with some compounds showing potential for the design of new drugs selective for Klebsiella pneumoniae and Salmonella typhi. researchgate.net The antimicrobial activity of flavonoid derivatives is also reportedly enhanced by the presence of a bromine atom. mdpi.com

| Derivative Class | Target Organism(s) | Key Findings |

| 7-Substituted quinolin-8-ols | S. aureus, B. subtilis, E. coli, X. fragariae | Comparable activity to nitroxoline. researchgate.net |

| 7-Bromoquinoline-5,8-diones | K. pneumoniae, S. typhi | Potential for selective drug design. researchgate.net |

Anticancer and Antitumor Activity Investigations

The isoquinoline scaffold is a key component of many compounds investigated for their anticancer and antitumor activities. nih.govnih.govresearchgate.net Derivatives of this compound are of interest in this area due to the known anticancer properties of halogenated heterocyclic compounds.

A significant mechanism through which isoquinoline derivatives exert their anticancer effects is through the inhibition of key enzymes involved in cancer cell proliferation and survival. nih.gov

MYLK4 Inhibition: Myosin light chain kinase 4 (MYLK4) has been identified as a potential therapeutic target in acute myeloid leukemia. rsc.orgrsc.org Studies on ellipticine (B1684216) and isoellipticine, which can be synthesized from isoquinoline precursors, have demonstrated marked inhibitory activity against MYLK4 with IC50 values in the nanomolar range. rsc.orgrsc.orgexlibrisgroup.comnih.govresearchgate.net This suggests that isoquinoline-based structures could be promising for the development of novel MYLK4 inhibitors.

TDP2 Inhibition: Tyrosyl-DNA phosphodiesterase 2 (TDP2) is an enzyme involved in DNA repair that can contribute to resistance to certain anticancer drugs. acs.orgnih.govacs.orgfigshare.com Isoquinoline-1,3-dione derivatives have been identified as a viable chemotype for selectively inhibiting TDP2. acs.orgnih.govacs.orgfigshare.com Structure-activity relationship studies have shown that these compounds can inhibit recombinant TDP2 in the low micromolar range. acs.orgnih.govfigshare.com

| Enzyme Target | Isoquinoline Derivative Class | Reported IC50 Values |

| MYLK4 | Ellipticine, Isoellipticine | 7.1 nM, 6.1 nM rsc.orgrsc.orgnih.govresearchgate.net |

| TDP2 | Isoquinoline-1,3-diones | Low micromolar range (e.g., 1.9 µM for the best compound) acs.orgnih.govfigshare.com |

Beyond direct enzyme inhibition, isoquinoline derivatives can exert their anticancer effects by modulating various cellular pathways, leading to the interruption of cell migration, induction of cell cycle arrest, and apoptosis. researchgate.net For example, a water-soluble derivative of ellipticine, sodium bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole-7-sulfonate (Br-Ell-SO3Na), has been shown to induce cell cycle arrest in the S phase in leukemic cells. mdpi.com Other brominated compounds, such as certain bromophenols, have exhibited antiproliferative activity against several cancer cell lines in the nanomolar range. mdpi.com Additionally, 6-bromoquinazoline (B49647) derivatives have shown cytotoxic effects against cancer cell lines like MCF-7 and SW480. nih.gov

Anti-inflammatory and Antioxidant Studies

The isoquinoline scaffold is also associated with anti-inflammatory and antioxidant properties. semanticscholar.orgnih.govresearchgate.netacs.orgresearchgate.net While direct studies on this compound are limited, research on related structures provides insights into these potential activities.

Some 3-bromoisoquinoline (B184082) derivatives have demonstrated significant anti-inflammatory activity in carrageenan-induced inflammation models. researchgate.net The mechanism for the anti-inflammatory action of some related brominated indoles involves the inhibition of nitric oxide (NO) and tumor necrosis factor α (TNFα) production, as well as the translocation of nuclear factor kappa B (NFκB). nih.gov Furthermore, certain thioxoquinazoline derivatives have shown anti-inflammatory properties by increasing intracellular cAMP levels through the inhibition of phosphodiesterase 7 (PDE7). nih.gov

The antioxidant potential of quinoline and isoquinoline derivatives has also been a subject of investigation. nih.govresearchgate.net The presence of hydroxyl groups on the aromatic ring system can contribute to radical scavenging activity. mdpi.commdpi.com Studies on benzo[f]quinoline (B1222042) derivatives have revealed their antioxidant potency, with some compounds showing strong binding to key amino acids of HCV NS5B polymerase, suggesting a potential dual role. nih.gov

Other Therapeutic Areas of Investigation

While specific research into the therapeutic applications of this compound is limited, the broader isoquinoline scaffold is a well-established privileged structure in drug discovery. nih.gov Derivatives of isoquinoline have demonstrated a wide array of pharmacological activities, suggesting potential avenues of investigation for its brominated analogues. semanticscholar.orgnih.gov

The isoquinoline framework is a core component in numerous natural and synthetic compounds with established biological effects, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties. semanticscholar.orgamerigoscientific.com For instance, certain isoquinoline derivatives have been investigated for their potential as acetylcholinesterase inhibitors, relevant to Alzheimer's disease. Furthermore, the scaffold is central to compounds developed as antipsychotics that target multiple CNS receptors, such as dopamine (B1211576) (D2) and various serotonin (B10506) (5-HT) subtypes. nih.gov Other research has identified isoquinoline derivatives as potent antituberculosis agents that inhibit essential enzymes like M. tuberculosis ATP synthase. nih.gov Given this broad spectrum of activity, this compound and its derivatives could plausibly be explored for applications in oncology, neuropharmacology, and infectious diseases. semanticscholar.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. Although SAR data specifically for this compound are not extensively documented, valuable insights can be extrapolated from studies on related isoquinoline and quinoline analogues.

Impact of Substituents on Biological Efficacy

The nature and position of substituents on a heterocyclic core are critical determinants of pharmacological potency and selectivity. Studies on related scaffolds have shown that modifications can dramatically alter biological efficacy.

For example, in the development of kinase inhibitors based on the quinazoline (B50416) scaffold, the substitution pattern on an associated aniline (B41778) moiety was found to be crucial. The presence of heavy and bulky halogen atoms, such as bromine, often increased activity. mdpi.com Specifically, substituting a phenyl ring with electron-withdrawing groups (EWGs) like -Cl, -Br, or -F led to higher inhibitory activity compared to electron-donating groups (EDGs) like -CH₃ or -OCH₃. mdpi.com In another study on 3-arylisoquinolinones, placing a methoxy (B1213986) (-OCH₃) or fluoro (-F) group at the meta position of the C3-aryl ring resulted in significant growth inhibition in cancer cell lines, whereas the corresponding para-substituted compounds were largely inactive. acs.org

These findings underscore the sensitivity of biological targets to the electronic and steric properties of substituents. The bromine atom at the C-7 position of this compound serves as an electron-withdrawing group and a potential point for hydrogen bonding, which could be critical for target interaction.

| Scaffold | Substituent Modification | Impact on Biological Efficacy | Therapeutic Target/Area | Reference |

|---|---|---|---|---|

| 3-Arylisoquinolinone | -F or -OCH₃ at meta-position of aryl ring | Dramatically enhanced antiproliferative activity (>700-fold) | Anticancer (Tubulin binding) | acs.orgnih.gov |

| 3-Arylisoquinolinone | -F or -OCH₃ at para-position of aryl ring | Significantly reduced activity (IC₅₀ > 50 µM) | Anticancer (Tubulin binding) | acs.org |

| Quinazoline | Electron-withdrawing groups (-Cl, -Br) on phenyl moiety | Higher inhibitory activity | Anticancer (EGFR/HER2 Kinase) | mdpi.com |

| Quinazoline | Electron-donating groups (-CH₃, -OCH₃) on phenyl moiety | Lower inhibitory activity | Anticancer (EGFR/HER2 Kinase) | mdpi.com |

Regiochemical Influence on Pharmacological Action

The specific placement of functional groups on the isoquinoline ring system (regiochemistry) profoundly influences the resulting pharmacological profile. Different substitution patterns can direct the molecule's activity toward entirely different therapeutic areas. semanticscholar.org

General SAR studies on the isoquinoline nucleus indicate that substitutions at different positions are associated with distinct biological outcomes. For instance, modifications at the C-3 position have been linked to enhanced anticancer activity, potentially by promoting cell maturation and decreasing proliferation. semanticscholar.org In contrast, substitutions at the C-4 position have been shown to yield compounds with prominent antimalarial activity. semanticscholar.org

A compelling example of regiochemical impact comes from research on 3-arylisoquinolinones, where a subtle shift in substituent position led to a massive change in potency. A 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one demonstrated potent cytotoxicity against cancer cells, while its corresponding para-substituted analogue was over 700 times less active. nih.gov This difference was attributed to the ability of the meta-substituent to occupy a specific subpocket in the colchicine-binding site of tubulin, an interaction that was sterically impossible for the para-substituent. acs.orgnih.gov This highlights that the regiochemistry of the 7-bromo substituent and the 3-hydroxyl group in this compound is likely a critical factor in its potential biological interactions.

| Scaffold | Substitution Position | Associated Pharmacological Action | Reference |

|---|---|---|---|

| Isoquinoline | Position C-3 | Often associated with anticancer activity | semanticscholar.org |

| Isoquinoline | Position C-4 | Linked to antimalarial activity | semanticscholar.org |

| 3-Arylisoquinolinone | meta-position on C3-Aryl ring | Potent antiproliferative and antiangiogenic activity | acs.orgnih.gov |

| 3-Arylisoquinolinone | para-position on C3-Aryl ring | Weak to no antiproliferative activity | acs.orgnih.gov |

Mechanisms of Action Elucidation and Target Identification

Identifying the molecular targets and mechanisms of action is crucial for the development of any therapeutic agent. For this compound, this process would likely begin by exploring mechanisms established for other isoquinoline-based compounds.

The isoquinoline scaffold is known to interact with a diverse range of biological targets. In oncology, isoquinoline alkaloids have been shown to exert their effects through multiple mechanisms, including:

DNA Intercalation: Some derivatives can bind to nucleic acids, altering the stability of the DNA duplex and interfering with processes like replication and transcription. semanticscholar.org

Tubulin Polymerization Inhibition: Certain isoquinolinones function as microtubule-destabilizing agents by binding to the colchicine (B1669291) site on tubulin. This disrupts cell division, leading to G2/M cell cycle arrest and apoptosis. researchgate.netnih.gov

Kinase Inhibition: The isoquinoline core is found in inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are critical targets in cancer therapy. nih.gov

Beyond cancer, isoquinoline derivatives have been identified as modulators of CNS targets, including dopamine and serotonin receptors, and as inhibitors of microbial enzymes like ATP synthase in M. tuberculosis. nih.govnih.gov The specific combination of a bromine atom at C-7 and a hydroxyl group at C-3 on the this compound scaffold would dictate its unique binding properties and ultimate mechanism of action, which remains a key area for future research.

Bioisosteric Replacements and Scaffold Modifications

Bioisosteric replacement and scaffold hopping are advanced medicinal chemistry strategies used to optimize lead compounds by improving potency, selectivity, and pharmacokinetic properties, or to generate novel intellectual property. niper.gov.in

Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, leading to a similar biological response. For this compound, several bioisosteric replacements could be considered to fine-tune its properties.

| Original Group | Potential Bioisostere(s) | Rationale for Replacement | Reference |

|---|---|---|---|

| -OH (Hydroxyl) | -F, -NH₂, -CH₂OH, -CF₂H | Modulate hydrogen bonding capacity, lipophilicity, and metabolic stability. -F is a common H-bond acceptor. -CF₂H can act as a hydrogen bond donor like a phenol (B47542). | chemrxiv.orgcambridgemedchemconsulting.com |

| -Br (Bromo) | -Cl, -CN, -CF₃, -I | Alter steric bulk, electronics, and lipophilicity while maintaining electron-withdrawing character. | mdpi.com |

| Benzene (B151609) Ring | Pyridine (B92270), Thiophene, Pyrazole | Introduce heteroatoms to improve solubility, reduce metabolic liability (CYP-mediated oxidation), and alter polarity. | cambridgemedchemconsulting.com |

Scaffold hopping is a more drastic modification that involves replacing the central isoquinoline core with a structurally different scaffold while preserving the spatial arrangement of key pharmacophoric features. acs.org This strategy is employed to discover novel chemical series with improved drug-like properties or to circumvent existing patents. niper.gov.in For example, researchers have successfully used scaffold hopping to identify novel 2-aryl-8-hydroxy-isoquinolin-1(2H)-one derivatives as EGFR inhibitors, starting from a different known inhibitor class. nih.gov A successful scaffold hop from the this compound core would yield a new molecular architecture that maintains the essential interactions of the hydroxyl and bromo-phenyl functionalities with the biological target.

Computational Chemistry and Cheminformatics in 7 Bromoisoquinolin 3 Ol Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For 7-Bromoisoquinolin-3-ol, docking studies are crucial for identifying potential protein targets and understanding the molecular basis of its biological activity. The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a simulation where the ligand samples various conformations and orientations within the protein's binding site.

Research on analogous heterocyclic scaffolds suggests that isoquinolines can bind to a variety of protein targets, including kinases and proteases. In a typical docking study with this compound, the isoquinoline (B145761) core, the hydroxyl group at position 3, and the bromine atom at position 7 would be key determinants of the binding mode. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the aromatic rings can participate in π-π stacking and hydrophobic interactions. researchgate.netnih.gov The bromine atom can form halogen bonds or engage in other hydrophobic interactions, potentially enhancing binding affinity and selectivity.

The results of a docking simulation are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The predicted binding poses reveal specific amino acid residues that interact with the ligand, providing insights for structure-based drug design. For instance, if docking reveals a crucial hydrogen bond between the 3-ol group and a specific residue, medicinal chemists can design derivatives that optimize this interaction.

| Parameter | Description | Example Value |

| Protein Target | The receptor or enzyme being studied (e.g., a specific kinase). | Epidermal Growth Factor Receptor (EGFR) |

| Docking Score | Estimated binding affinity (lower values indicate stronger binding). | -8.5 kcal/mol |

| Key Interactions | Predicted non-covalent bonds between the ligand and protein. | Hydrogen bond, π-π stacking, Halogen bond |

| Interacting Residues | Specific amino acids in the binding pocket involved in interactions. | Met793, Leu718, Asp855 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of this compound. researchgate.net These calculations can predict various molecular descriptors that are fundamental to understanding the compound's stability, reactivity, and interaction capabilities.

Key parameters derived from these calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and its tendency to participate in chemical reactions. mdpi.com A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, indicating sites prone to electrophilic attack or hydrogen bonding.

Atomic Charges: These calculations quantify the partial charge on each atom, helping to explain intermolecular interactions like hydrogen bonds and electrostatic attractions.

By analyzing these properties, researchers can predict how this compound will behave in a biological environment. For example, understanding the electronic influence of the bromine atom and the hydroxyl group on the isoquinoline ring system is essential for predicting its metabolic fate and its ability to interact with specific protein residues. mdpi.com

| Quantum Chemical Property | Predicted Value/Observation | Significance |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Indicates high chemical stability. |

| MEP Negative Region | Concentrated on the N atom of the isoquinoline ring and the O atom of the hydroxyl group. | Potential sites for hydrogen bonding and electrophilic interaction. |

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static picture of ligand-protein binding, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view. dntb.gov.ua MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into its stability and flexibility. mdpi.comdntb.gov.ua

A typical MD simulation of a this compound-protein complex would involve placing the docked structure in a simulated aqueous environment and calculating the atomic trajectories over a period of nanoseconds to microseconds. mdpi.com Analysis of the simulation can reveal:

Stability of the Complex: Root Mean Square Deviation (RMSD) is monitored to assess whether the ligand remains stably bound in the active site or if the protein structure undergoes significant changes. nih.gov

Flexibility of Protein Residues: Root Mean Square Fluctuation (RMSF) analysis identifies which parts of the protein are rigid and which are flexible, which can be important for the binding mechanism.

Persistence of Interactions: MD simulations can show how stable the interactions predicted by docking (like hydrogen bonds) are over time.

Conformational analysis, often performed alongside MD, explores the different low-energy shapes (conformers) the molecule can adopt. soton.ac.uk For a relatively rigid molecule like this compound, this is less complex than for a flexible chain, but it is still important for understanding how the molecule might adapt its shape upon binding to a target.

QSAR and Predictive Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net A QSAR model can be developed for derivatives of this compound to predict their potency and guide the design of new, more active compounds. nih.gov

The process involves:

Data Collection: A dataset of this compound analogs with experimentally measured biological activities (e.g., IC50 values) is assembled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors representing its physicochemical properties (e.g., logP, molecular weight) and structural features (e.g., topological indices, electronic properties) are calculated. lew.ro

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. nih.govresearchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it can accurately predict the activity of new, untested compounds. frontiersin.org

A validated QSAR model for this compound derivatives could reveal which molecular properties are most important for activity. For example, a model might indicate that increasing hydrophobicity at a certain position or having a hydrogen bond donor at another is critical for enhancing biological effect.

| QSAR Model Type | Key Descriptors | Statistical Performance (Example) |

| 2D-QSAR | LogP, Molar Refractivity, Topological Polar Surface Area | r² = 0.85 |

| 3D-QSAR (CoMFA) | Steric Fields, Electrostatic Fields | q² = 0.65, r² = 0.92 |

In Silico Screening and Virtual Library Design

In silico screening (or virtual screening) and virtual library design are powerful methods for identifying promising new drug candidates from vast chemical spaces. scispace.com The this compound scaffold serves as an excellent starting point for these approaches.

Virtual Library Design involves computationally creating a large collection of molecules based on a common core structure. drugdesign.orgresearchgate.net Starting with the this compound scaffold, a virtual library can be generated by enumerating different chemical groups at various positions. For example, the bromine at C7 could be replaced with other halogens, alkyl groups, or aryl groups, and the hydroxyl at C3 could be modified to form ethers or esters. This process can generate thousands or even millions of virtual compounds. nih.gov

Once the virtual library is created, in silico screening is used to filter it and identify the most promising candidates for synthesis. mdpi.com Common screening methods include:

Structure-Based Virtual Screening (SBVS): The entire virtual library is docked into the binding site of a target protein. drugdesign.org Compounds are ranked based on their docking scores, and the top-ranking hits are selected for further investigation.

Ligand-Based Virtual Screening (LBVS): If the 3D structure of the target is unknown, a pharmacophore model can be built based on known active molecules. nih.gov The virtual library is then screened to find molecules that match the key chemical features of the pharmacophore.

These computational screening funnels dramatically reduce the number of compounds that need to be synthesized and tested in the lab, making the drug discovery process more efficient and cost-effective.

Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 7-Bromoisoquinolin-3-ol, which exists in a tautomeric equilibrium with 7-bromo-2,3-dihydroisoquinolin-3-one, NMR analysis is crucial for confirming the presence of the isoquinoline (B145761) core and the specific substitution pattern.

Proton NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. The analysis of this compound in a suitable deuterated solvent, such as DMSO-d₆, reveals a distinct set of signals corresponding to each proton on the isoquinoline ring system. sdsu.edu

Experimental ¹H NMR data for this compound, recorded at 400 MHz in DMSO-d₆, shows several key signals. sdsu.edu A singlet at 7.01 ppm is assigned to the proton at the C4 position. The spectrum also displays a doublet of doublets at 7.27 ppm, corresponding to the proton at the C6 position, and a doublet of doublets at 7.96 ppm, attributed to the H5 proton. A doublet at 8.02 ppm is assigned to the proton at the C8 position. The proton at C1 is observed as a doublet at 8.99 ppm. Finally, a broad singlet at 11.04 ppm is characteristic of the hydroxyl (-OH) proton at the C3 position, which is often exchangeable with deuterium (B1214612) and can vary in chemical shift and appearance. sdsu.edu

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆ sdsu.edu

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.01 | s | - | H-4 |

| 7.27 | dd | 8.0, 8.0 | H-6 |

| 7.96 | dd | 1.2, 7.2 | H-5 |

| 8.02 | d | 1.2 | H-8 |

| 8.99 | d | 0.8 | H-1 |

s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its electronic environment (e.g., aromatic, attached to an electronegative atom). While specific experimental ¹³C NMR data for this compound is not detailed in the available research, this technique is essential for confirming the nine distinct carbon environments of the isoquinoline ring system.

Two-dimensional (2D) NMR techniques are instrumental in making unambiguous assignments of all proton and carbon signals, which is particularly vital for confirming the regiochemistry of the bromine substituent on the isoquinoline ring.

Correlation Spectroscopy (COSY): This experiment would establish the connectivity between adjacent protons (²J and ³J couplings). For this compound, COSY would show correlations between H-5 and H-6, confirming their ortho relationship.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon atom in the isoquinoline framework.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural information.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unequivocal determination of the elemental composition of a molecule. For this compound (C₉H₆BrNO), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and the protonated molecule peak [M+H]⁺, with two signals of nearly equal intensity separated by approximately 2 Da.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. In a study involving the synthesis of this compound, mass spectrometry analysis of a mixture containing the compound showed a signal corresponding to the protonated molecule [MH]⁺. youtube.com This is consistent with the expected outcome of ESI-MS analysis. Analysis of a derivative, trifluoromethanesulfonic acid 7-bromoisoquinolin-3-yl ester, also utilized ESI-MS, detecting the [MH]⁺ ion at m/z 355.96/357.92, further demonstrating the utility of this technique for analyzing the core structure. sdsu.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural features: the hydroxyl group, the aromatic isoquinoline core, and the carbon-bromine bond.

The presence of the hydroxyl (-OH) group gives rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding in the solid state. The C-O stretching vibration associated with the phenolic hydroxyl group is typically observed in the 1200-1300 cm⁻¹ range.

The aromatic isoquinoline ring system exhibits several characteristic bands. Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.org The C=C stretching vibrations within the fused aromatic rings result in multiple sharp, medium-to-weak absorption bands in the 1400-1620 cm⁻¹ region. researchgate.net Furthermore, C-H out-of-plane bending vibrations ("oop") in the 675-900 cm⁻¹ range can provide information about the substitution pattern on the benzene (B151609) ring. libretexts.org

The carbon-bromine (C-Br) stretching vibration is expected to produce an absorption band in the lower frequency "fingerprint region" of the spectrum, typically between 500 and 700 cm⁻¹. While this region can be complex, the presence of a band within this range is indicative of C-Br bond. libretexts.org

Table 1: Predicted Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 3200-3600 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |

| 3000-3100 | Medium to Weak, Sharp | Aromatic C-H Stretch |

| 1400-1620 | Medium to Weak, Sharp | Aromatic C=C Ring Stretch |

| 1200-1300 | Medium to Strong | Phenolic C-O Stretch |

| 675-900 | Medium to Strong | Aromatic C-H Out-of-Plane Bend |

This table is generated based on typical IR absorption ranges for the specified functional groups.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective mode. nih.gov

In a typical RP-HPLC setup, a nonpolar stationary phase, most commonly a C18 (octadecylsilyl) bonded silica (B1680970) column, is used. researchgate.nettandfonline.com The mobile phase consists of a polar solvent mixture, typically a combination of an aqueous component (like water or a buffer such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol). nih.govtandfonline.comelsevierpure.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By adjusting the ratio of the organic modifier to the aqueous component, often through a gradient elution program, a high degree of separation can be achieved. elsevierpure.com

Detection is commonly performed using a UV-Vis detector, as the aromatic isoquinoline ring of this compound exhibits strong absorbance in the UV region. Monitoring at a specific wavelength allows for the sensitive detection and quantification of the compound as it elutes from the column. nih.gov This technique is essential for determining the purity of synthesized batches and for monitoring the progress of chemical reactions by tracking the consumption of reactants and the formation of the product over time.

Table 2: Typical RP-HPLC Conditions for Analysis of Isoquinoline Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with buffer (e.g., 10-25 mM Ammonium Acetate or Phosphate Buffer) B: Acetonitrile or Methanol |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm, 270 nm, or λmax) |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

This table represents common starting conditions for method development for compounds similar to this compound.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitatively monitoring reactions and assessing the purity of compounds. nih.gov For this compound, TLC is typically performed using a stationary phase of silica gel pre-coated on a glass, plastic, or aluminum plate. silicycle.comoup.com Silica gel is a polar adsorbent, making this a normal-phase chromatography application. sigmaaldrich.com

The separation is achieved by developing the plate in a sealed chamber containing a suitable mobile phase (eluent). The choice of eluent is critical and is based on the polarity of the compound. A common starting point for many organic compounds is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. silicycle.com For a moderately polar compound like this compound, various ratios of hexane/ethyl acetate or dichloromethane/methanol can be tested to achieve optimal separation.

After development, the separated spots are visualized. Since this compound contains a chromophore, it can be readily visualized under UV light (typically at 254 nm), where it will appear as a dark spot on a fluorescent background. nih.gov The retention factor (Rf value), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system and helps in its identification.

Table 3: Common TLC Systems for Isoquinoline-type Compounds

| Component | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | Mixtures of varying polarity, such as: - Hexane / Ethyl Acetate - Dichloromethane / Methanol - Toluene / Acetone |

| Visualization | UV Light (254 nm) |

This table outlines typical systems used for the TLC analysis of aromatic, moderately polar heterocyclic compounds.

X-ray Crystallography for Solid-State Structural Determination

The process begins with the growth of a high-quality single crystal of this compound, which can be a challenging step. This crystal is then mounted in a diffractometer and irradiated with a monochromatic beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots of varying intensities. nih.gov By collecting and analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be generated. nih.gov This electron density map is then interpreted to build a model of the molecular structure.

While the crystal structures of numerous substituted isoquinoline and bromo-substituted heterocyclic compounds have been reported in the scientific literature, a specific crystal structure determination for this compound is not widely available in public databases as of current knowledge. mdpi.comnih.govmdpi.com However, the application of this technique would confirm the planarity of the isoquinoline ring system and provide precise measurements of the C-Br, C-O, C-N, and C-C bond lengths and angles, offering ultimate proof of the compound's structure.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes to 7-Bromoisoquinolin-3-ol and its Derivatives

The creation of new and efficient synthetic pathways is crucial for expanding the chemical space around the this compound core. Traditional methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski or Pomeranz–Fritsch reactions, often suffer from limitations like harsh reaction conditions and low yields. niscpr.res.in Future research is focused on overcoming these challenges through modern, efficient, and sustainable methodologies.

One of the most promising areas is the application of C-H activation strategies. niscpr.res.in These methods offer a more direct and atom-economical approach to constructing the isoquinoline skeleton, often catalyzed by transition metals like rhodium(III) or palladium. Such techniques can tolerate a wide variety of functional groups, enabling the synthesis of highly substituted and complex analogues in a single step.

Furthermore, the bromine atom at the C7 position and the hydroxyl group at the C3 position serve as versatile handles for diversification. Future synthetic efforts will likely concentrate on leveraging these sites for cross-coupling reactions to generate a library of novel derivatives.

Table 1: Potential Cross-Coupling Reactions for Derivatization

| Cross-Coupling Reaction | Reagent Type | Potential Functional Group Introduced |

| Suzuki Coupling | Organoboron compounds | Aryl, heteroaryl, alkyl, or vinyl groups |

| Stille Coupling | Organostannanes | Various carbon-based fragments |

| Sonogashira Coupling | Terminal alkynes | Alkynyl groups |

| Buchwald-Hartwig Amination | Amines | Amino, alkylamino, or arylamino groups |

These advanced synthetic strategies will be instrumental in generating diverse libraries of this compound derivatives for biological screening.

Exploration of New Biological Targets and Therapeutic Applications

Isoquinoline scaffolds are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov While the specific biological profile of this compound is still under-explored, its derivatives represent a promising area for drug discovery. nih.gov Future research will focus on screening this compound and its analogues against a broad range of biological targets to uncover new therapeutic applications.

Initial studies on related isoquinoline quinone N-oxides have shown potent activity against human tumor cell lines, including those that exhibit multidrug resistance (MDR). acs.org The addition of a bromine atom to the isoquinoline quinone framework has been identified as a strategy that results in more cytotoxic derivatives. acs.org This suggests that this compound derivatives could be promising candidates for developing new anticancer agents that can overcome resistance to existing therapies. acs.org

Moreover, the versatility of the isoquinoline core makes it a suitable building block for creating multi-target-directed ligands (MTDLs). mdpi.com This approach involves designing single molecules that can interact with multiple biological targets, which can be particularly effective for complex multifactorial diseases like neurodegenerative disorders. mdpi.com Future investigations could explore the development of this compound-based MTDLs targeting enzymes or receptors implicated in such diseases. mdpi.comtechnologynetworks.com

Integration of Computational and Experimental Approaches for Drug Design

The synergy between computational modeling and experimental validation is revolutionizing the drug discovery process. openmedicinalchemistryjournal.comresearchgate.net For this compound, computational tools can accelerate the identification and optimization of lead compounds. researchgate.net Techniques like molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies are essential for this integrated approach. openmedicinalchemistryjournal.com